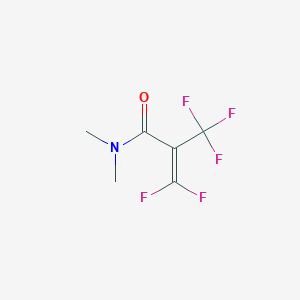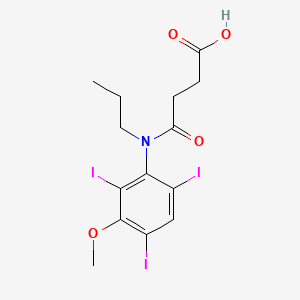
3'-Methoxy-N-propyl-2',4',6'-triiodosuccinanilic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid is an organic compound characterized by the presence of methoxy, propyl, and triiodo groups attached to a succinanilic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid typically involves multiple steps, including the introduction of methoxy, propyl, and triiodo groups to the succinanilic acid core. Common synthetic routes may involve:
Iodination: Introduction of iodine atoms to the aromatic ring using reagents like iodine monochloride (ICl) or iodine in the presence of an oxidizing agent.
Methoxylation: Introduction of the methoxy group using methanol and a strong acid catalyst.
Propylation: Introduction of the propyl group through Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The triiodo groups can be reduced to form diiodo or monoiodo derivatives.
Substitution: The methoxy and propyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under suitable conditions.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of diiodo or monoiodo derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential use in diagnostic imaging due to the presence of iodine atoms, which are known for their radiopaque properties.
Industry: Used in the development of new materials and as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid depends on its specific application. In diagnostic imaging, for example, the iodine atoms in the compound interact with X-rays, providing contrast in imaging studies. The methoxy and propyl groups may influence the compound’s solubility and distribution in biological systems.
Comparison with Similar Compounds
Similar Compounds
3’-Methoxy-N-propyl-2’,4’,6’-triiodobenzene: Similar structure but lacks the succinanilic acid backbone.
3’-Methoxy-N-propyl-2’,4’,6’-triiodophenol: Similar structure but contains a phenol group instead of succinanilic acid.
3’-Methoxy-N-propyl-2’,4’,6’-triiodoaniline: Similar structure but contains an aniline group instead of succinanilic acid.
Uniqueness
3’-Methoxy-N-propyl-2’,4’,6’-triiodosuccinanilic acid is unique due to the combination of methoxy, propyl, and triiodo groups attached to a succinanilic acid backbone. This unique structure imparts specific chemical and physical properties that can be leveraged in various scientific and industrial applications.
Properties
CAS No. |
37938-78-6 |
|---|---|
Molecular Formula |
C14H16I3NO4 |
Molecular Weight |
642.99 g/mol |
IUPAC Name |
4-oxo-4-(2,4,6-triiodo-3-methoxy-N-propylanilino)butanoic acid |
InChI |
InChI=1S/C14H16I3NO4/c1-3-6-18(10(19)4-5-11(20)21)13-8(15)7-9(16)14(22-2)12(13)17/h7H,3-6H2,1-2H3,(H,20,21) |
InChI Key |
INJFAIFVICOHIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=C(C(=C(C=C1I)I)OC)I)C(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




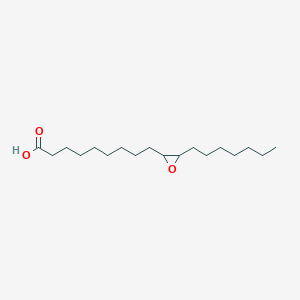
![Piperidine, 1-[(4-methylphenyl)azo]-](/img/structure/B14661485.png)
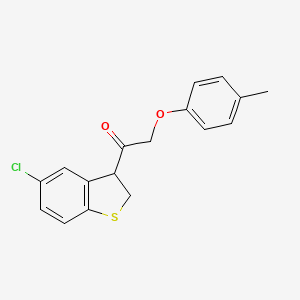

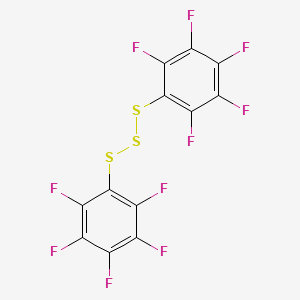
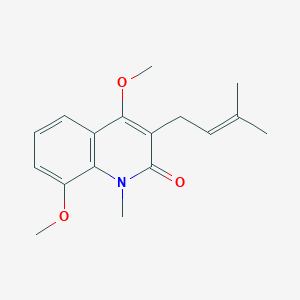
![2-[4-(Benzylamino)phenyl]propanoic acid](/img/structure/B14661523.png)
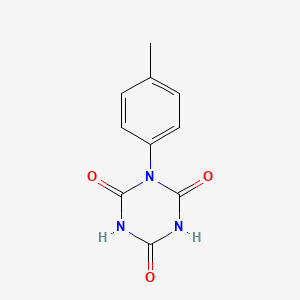
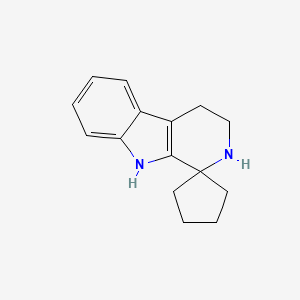

![Acetic acid, [(6-nitro-2-benzothiazolyl)thio]-, ethyl ester](/img/structure/B14661541.png)
